13(S)-HpOTrE
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Overview
Description
13(S)-HpOTrE is a lipid hydroperoxide, obtained by the formal substitution of a hydrogen at position 9 of octadeca-9,11,15-trienoic acid by a hydroperoxy group. It is an 18-carbon rearrangement and primary peroxidation product of α-linolenic acid. This compound is an intermediate in prostaglandin and leukotriene metabolism and serves as a substrate for the enzyme hydroperoxide dehydratase .
Preparation Methods
Synthetic Routes and Reaction Conditions
13(S)-HpOTrE can be synthesized through the oxidation of α-linolenic acid. The reaction typically involves the use of singlet oxygen or other oxidizing agents to introduce the hydroperoxy group at the 13th position of the fatty acid chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized oxidation processes to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
13(S)-HpOTrE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides and other oxidative products.
Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Singlet oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, more complex peroxides, and other oxidative products .
Scientific Research Applications
13(S)-HpOTrE has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and peroxidation mechanisms.
Biology: Serves as an intermediate in the biosynthesis of prostaglandins and leukotrienes, which are important signaling molecules in the body.
Medicine: Investigated for its potential role in inflammatory processes and its effects on cellular signaling pathways.
Mechanism of Action
The mechanism of action of 13(S)-HpOTrE involves its role as an intermediate in the metabolism of α-linolenic acid. It is involved in the biosynthesis of prostaglandins and leukotrienes, which are important for various physiological processes, including inflammation and immune response. The compound acts as a substrate for the enzyme hydroperoxide dehydratase, which catalyzes its conversion to other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,11,15-trienoic acid: The parent compound from which 13(S)-HpOTrE is derived.
13-Hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxy fatty acid with similar structural features but different double bond positions.
13-Hydroperoxyoctadeca-9,11,15-trienoate: The conjugate base of this compound
Uniqueness
This compound is unique due to its specific role in the metabolism of α-linolenic acid and its involvement in the biosynthesis of important signaling molecules like prostaglandins and leukotrienes. Its hydroperoxy group at the 13th position also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H30O4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20) |
InChI Key |
UYQGVDXDXBAABN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Synonyms |
13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |
Origin of Product |
United States |
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